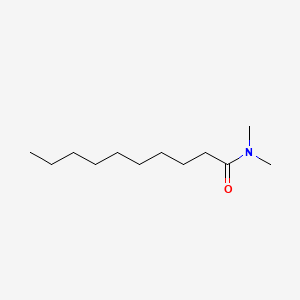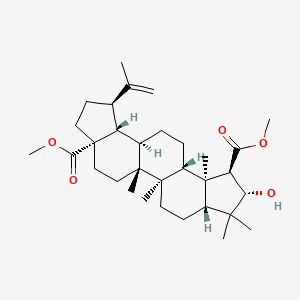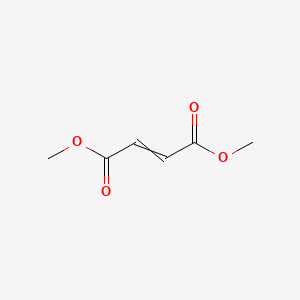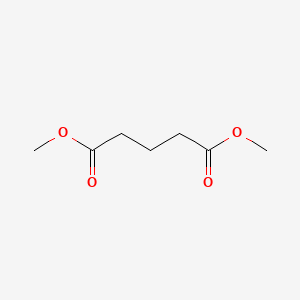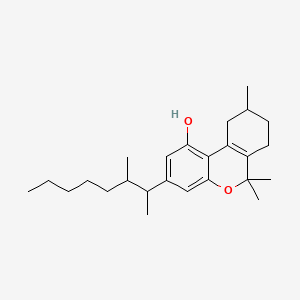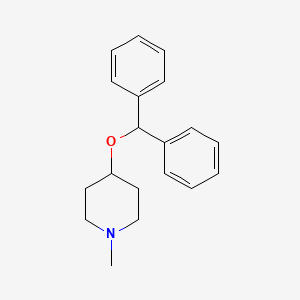
Diphenylpyraline
描述
Diphenylpyraline (DPP) is a first-generation antihistamine with anticholinergic effects of the diphenyl piperidine class . It is marketed in Europe for the treatment of allergies . DPP has also been found to act as a dopamine reuptake inhibitor and produces hyperactivity in rodents . It has been shown to be useful in the treatment of Parkinsonism .
Synthesis Analysis
Diphenylpyraline is synthesized via the coupling of 4-hydroxy-1-methylpiperidine with benzhydrylbromide .Molecular Structure Analysis
The molecular formula of Diphenylpyraline is C19H23NO . The average mass is 281.392 Da and the monoisotopic mass is 281.177979 Da .Chemical Reactions Analysis
As an antihistamine, Diphenylpyraline acts by competing with histamine for H1-receptor sites on effector cells . This reduces the effects of histamine, leading to a temporary reduction of allergy symptoms .Physical And Chemical Properties Analysis
Diphenylpyraline has a density of 1.1±0.1 g/cm3, a boiling point of 378.7±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 62.7±3.0 kJ/mol and the flash point is 111.6±30.2 °C . The index of refraction is 1.587 .科学研究应用
Treatment of Allergic Rhinitis
- Application Summary: Diphenylpyraline is an antihistamine used in the treatment of allergic rhinitis . Allergic rhinitis is an immunoglobulin E (IgE)-mediated inflammatory nasal condition resulting from allergen introduction in a sensitised individual .
- Methods of Application: The drug acts by competing with histamine for H1-receptor sites on effector cells, reducing the effects of histamine and leading to a temporary reduction of allergy symptoms .
- Results or Outcomes: The use of Diphenylpyraline can lead to a reduction in symptoms such as rhinorrhoea, sneezing, itching of nose/palate/eyes, or nasal congestion .
Treatment of Hay Fever
- Application Summary: Diphenylpyraline is used in the treatment of hay fever , a common allergic condition characterized by sneezing, nasal congestion, and itchy eyes.
- Methods of Application: Similar to its use in allergic rhinitis, Diphenylpyraline acts as an antihistamine, competing with histamine for H1-receptor sites on effector cells .
- Results or Outcomes: The use of Diphenylpyraline can help reduce the symptoms of hay fever .
Treatment of Allergic Skin Disorders
- Application Summary: Diphenylpyraline is used for the treatment of allergic skin disorders .
- Methods of Application: As an antihistamine, it competes with histamine for H1-receptor sites on effector cells, reducing the effects of histamine .
- Results or Outcomes: The use of Diphenylpyraline can lead to a reduction in symptoms such as itching and inflammation associated with allergic skin disorders .
Treatment of Parkinsonism
- Application Summary: Diphenylpyraline has been found to be useful in the treatment of Parkinsonism .
- Methods of Application: Diphenylpyraline acts as a dopamine reuptake inhibitor, which can increase dopaminergic neurotransmission .
- Results or Outcomes: The use of Diphenylpyraline can lead to an improvement in symptoms of Parkinsonism .
Dopamine Reuptake Inhibition
- Application Summary: Diphenylpyraline has been found to act as a dopamine reuptake inhibitor .
- Methods of Application: By blocking the action of the dopamine transporter (DAT), Diphenylpyraline increases extracellular concentrations of dopamine and enhances dopaminergic neurotransmission .
- Results or Outcomes: This property of Diphenylpyraline can produce hyperactivity in rodents .
Spectrofluorimetric Determination
- Application Summary: A micellar spectrofluorimetric method has been developed for the determination of Diphenylpyraline in pharmaceutical tablets and in plasma .
- Methods of Application: Sodium dodecyl sulfate at pH 5 enhances the fluorescence intensity of Diphenylpyraline at 286 nm, allowing its determination at nano-level in plasma .
- Results or Outcomes: This method provides a highly sensitive way to detect and quantify Diphenylpyraline in pharmaceutical tablets and plasma .
Treatment of Carbuncle
- Application Summary: Diphenylpyraline is used in combination with other drugs like Dequalinium and Bacitracin for the treatment of carbuncle .
- Methods of Application: The drug is applied topically to the affected area .
- Results or Outcomes: The use of Diphenylpyraline can help reduce the symptoms of carbuncle .
Treatment of Infected Eczema
- Application Summary: Diphenylpyraline is used in combination with other drugs like Dequalinium and Bacitracin for the treatment of infected eczema .
- Methods of Application: The drug is applied topically to the affected area .
- Results or Outcomes: The use of Diphenylpyraline can help reduce the symptoms of infected eczema .
Treatment of Skin Bacterial Infection
- Application Summary: Diphenylpyraline is used in combination with other drugs like Dequalinium and Bacitracin for the treatment of skin bacterial infection .
- Methods of Application: The drug is applied topically to the affected area .
- Results or Outcomes: The use of Diphenylpyraline can help reduce the symptoms of skin bacterial infection .
Treatment of Carbuncle
- Application Summary: Diphenylpyraline is used in combination with other drugs like Dequalinium and Bacitracin for the treatment of carbuncle .
- Methods of Application: The drug is applied topically to the affected area .
- Results or Outcomes: The use of Diphenylpyraline can help reduce the symptoms of carbuncle .
Treatment of Folliculitis
- Application Summary: Diphenylpyraline is used in combination with other drugs like Dequalinium and Bacitracin for the treatment of folliculitis .
- Methods of Application: The drug is applied topically to the affected area .
- Results or Outcomes: The use of Diphenylpyraline can help reduce the symptoms of folliculitis .
Treatment of Furuncle
- Application Summary: Diphenylpyraline is used in combination with other drugs like Dequalinium and Bacitracin for the treatment of furuncle .
- Methods of Application: The drug is applied topically to the affected area .
- Results or Outcomes: The use of Diphenylpyraline can help reduce the symptoms of furuncle .
Treatment of Impetigo Contagious
- Application Summary: Diphenylpyraline is used in combination with other drugs like Dequalinium and Bacitracin for the treatment of impetigo contagious .
- Methods of Application: The drug is applied topically to the affected area .
- Results or Outcomes: The use of Diphenylpyraline can help reduce the symptoms of impetigo contagious .
Treatment of Intertrigo
- Application Summary: Diphenylpyraline is used in combination with other drugs like Dequalinium and Bacitracin for the treatment of intertrigo .
- Methods of Application: The drug is applied topically to the affected area .
- Results or Outcomes: The use of Diphenylpyraline can help reduce the symptoms of intertrigo .
Treatment of Pyoderma
- Application Summary: Diphenylpyraline is used in combination with other drugs like Dequalinium and Bacitracin for the treatment of pyoderma .
- Methods of Application: The drug is applied topically to the affected area .
- Results or Outcomes: The use of Diphenylpyraline can help reduce the symptoms of pyoderma .
安全和危害
未来方向
属性
IUPAC Name |
4-benzhydryloxy-1-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-20-14-12-18(13-15-20)21-19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-19H,12-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQUZNMMYNAXSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
132-18-3 (hydrochloride) | |
| Record name | Diphenylpyraline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000147206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3022952 | |
| Record name | Diphenylpyraline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Diphenylpyraline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015277 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.88e-02 g/L | |
| Record name | Diphenylpyraline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015277 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Antihistamines such as diphenylpyraline used in the treatment of allergy act by competing with histamine for H1-receptor sites on effector cells. This reduces the effects of histamine, leading to a temporary reduction of allergy symptoms. | |
| Record name | Diphenylpyraline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01146 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Diphenylpyraline | |
CAS RN |
147-20-6 | |
| Record name | Diphenylpyraline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenylpyraline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000147206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenylpyraline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01146 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Diphenylpyraline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenylpyraline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.170 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPHENYLPYRALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33361OE3AV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Diphenylpyraline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015277 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



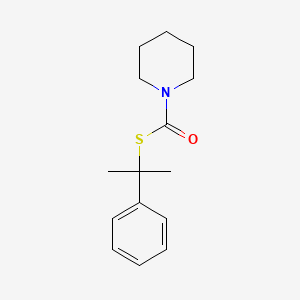
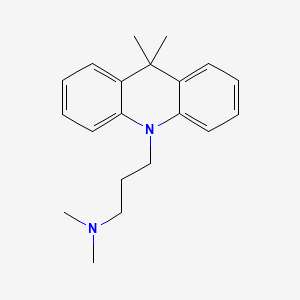
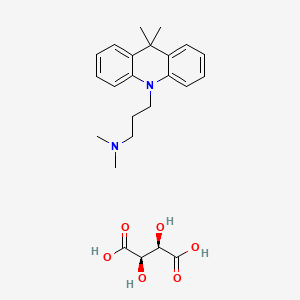
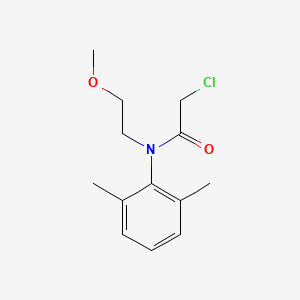
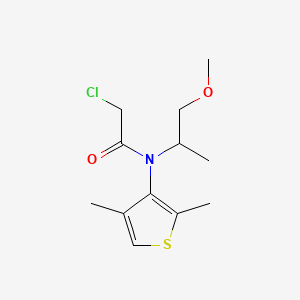
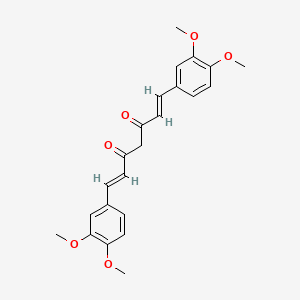
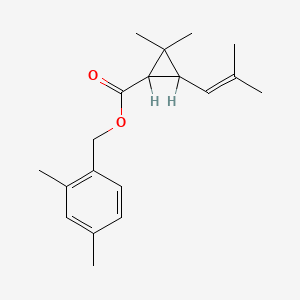
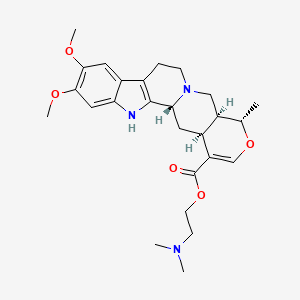
![N-[3-(dimethylamino)propyl]dodecanamide](/img/structure/B1670668.png)
